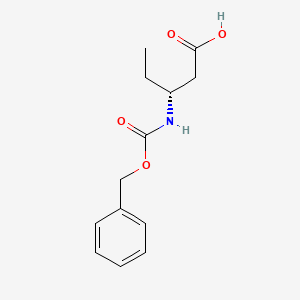

(R)-3-N-Cbz-Aminovaleric acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-2-11(8-12(15)16)14-13(17)18-9-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,14,17)(H,15,16)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVBDPMBKPSHZGD-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-3-N-Cbz-Aminovaleric Acid: Properties, Synthesis, and Applications

Executive Summary: (R)-3-N-Cbz-Aminovaleric acid is a chiral β-amino acid derivative of significant interest in medicinal chemistry and drug development. Its structure incorporates a valeric acid backbone, a stereochemically defined amine at the β-position, and a crucial benzyloxycarbonyl (Cbz or Z) protecting group. This guide provides a comprehensive overview of its physicochemical properties, detailed protocols for its synthesis and deprotection, and its applications as a versatile building block for creating advanced peptidomimetics and other complex molecular architectures. The strategic use of the Cbz group, which offers stability and reliable removal, is central to its utility, enabling precise chemical manipulations in multi-step syntheses.

Physicochemical and Structural Properties

(R)-3-N-Cbz-Aminovaleric acid, systematically named (3R)-3-(phenylmethoxycarbonylamino)pentanoic acid, is a non-proteinogenic amino acid. The defining features are the (R)-stereocenter at the third carbon (the β-carbon), which imparts specific conformational properties to molecules it is incorporated into, and the Cbz group, which protects the amine functionality.

The molecular formula for this compound is C13H17NO4.[1] Its molecular weight can be calculated from this formula. The core structure is derived from pentanoic acid, also known as valeric acid.[2] The unprotected parent compound, (R)-3-Aminopentanoic acid, has a molecular weight of approximately 115.13 g/mol .

Table 1: Core Properties of (R)-3-N-Cbz-Aminovaleric Acid

| Property | Value | Source |

| IUPAC Name | (3R)-3-(phenylmethoxycarbonylamino)pentanoic acid | N/A |

| Molecular Formula | C13H17NO4 | [1] |

| Molecular Weight | 251.28 g/mol | Calculated |

| CAS Number | 1263078-28-9 | N/A |

| Canonical SMILES | CCNC(=O)OCC1=CC=CC=C1 | N/A |

| Appearance | Typically a white to off-white solid | N/A |

Synthesis and Purification: The Role of the Cbz Group

The synthesis of (R)-3-N-Cbz-Aminovaleric acid involves the protection of the amine group of (R)-3-Aminopentanoic acid. The choice of the benzyloxycarbonyl (Cbz) group is strategic; it was one of the first and remains one of the most reliable amine-protecting groups in organic synthesis, particularly in peptide chemistry.[3]

Causality Behind Experimental Choices: The primary function of the Cbz group is to render the amine nucleophile inert during subsequent chemical transformations, such as the activation of the carboxylic acid for amide bond formation. Its stability in both acidic and basic conditions, combined with its straightforward removal by catalytic hydrogenolysis, makes it an excellent orthogonal protecting group in complex syntheses.[4][5]

Experimental Protocol 1: Cbz-Protection of (R)-3-Aminopentanoic Acid

This protocol is a representative method based on standard Schotten-Baumann conditions.[3][6]

-

Dissolution: Dissolve (R)-3-Aminopentanoic acid (1.0 equivalent) in a 2:1 mixture of tetrahydrofuran (THF) and water. Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 equivalents) to the solution and stir until dissolved. The base is critical for neutralizing the HCl byproduct generated during the reaction.

-

Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.1 to 1.2 equivalents) dropwise to the cold, stirring solution. The reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions.

-

Reaction Monitoring (Self-Validation): Allow the reaction to stir at 0 °C for 2-4 hours and then warm to room temperature, stirring overnight. Progress can be monitored by Thin-Layer Chromatography (TLC) by observing the consumption of the starting amine.

-

Work-up and Extraction:

-

Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.[6]

-

Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove any unreacted amine, followed by brine.[7]

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The resulting crude solid or oil can be purified by silica gel column chromatography or recrystallization to yield the pure N-Cbz protected product.

Applications in Drug Development and Peptide Synthesis

β-amino acids are highly valuable in drug design because their incorporation into peptides creates "peptidomimetics" with enhanced properties.[8] The additional carbon in the backbone makes β-amino acid-containing peptides resistant to degradation by proteases, a major limitation of natural peptide therapeutics.[9] This increased stability leads to a longer in-vivo half-life. Furthermore, β-peptides can fold into stable secondary structures, such as helices and sheets, which can mimic the bioactive conformations of natural peptides and proteins, allowing them to act as potent receptor agonists or antagonists.[10][11]

To utilize (R)-3-N-Cbz-Aminovaleric acid in peptide synthesis, the Cbz group must be removed to liberate the free amine for coupling with the next amino acid.

Experimental Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the most common and mildest method for Cbz group removal.[4] It proceeds with clean, volatile byproducts (toluene and CO₂).[3]

-

Setup: Dissolve the Cbz-protected amino acid (1.0 equivalent) in a suitable solvent like methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc) in a flask designed for hydrogenation.[3]

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) to the solution. Causality Note: Pd/C is the catalyst of choice due to its high efficiency in cleaving the benzylic C-O bond.

-

Hydrogenation:

-

Seal the reaction vessel.

-

Evacuate the atmosphere and backfill with hydrogen (H₂) gas. Repeat this purge cycle three times to ensure an inert atmosphere.

-

Stir the mixture vigorously under a positive pressure of H₂ (often supplied by a balloon) at room temperature.[3]

-

-

Reaction Monitoring (Trustworthiness): The reaction progress is monitored by TLC until the starting material is fully consumed. This ensures complete deprotection before proceeding.

-

Filtration and Work-up:

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Safety Precaution: The Pd/C catalyst can be pyrophoric upon exposure to air when dry. Ensure the filter cake remains wet with solvent during filtration.[3]

-

Rinse the filter cake with additional solvent.

-

Concentrate the filtrate under reduced pressure to yield the deprotected (R)-3-Aminopentanoic acid.

-

Analytical Characterization

Confirming the identity and purity of (R)-3-N-Cbz-Aminovaleric acid is essential. Standard analytical techniques are employed for this purpose.

Table 2: Analytical Methods for Characterization

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), protons on the valeric acid backbone, a characteristic multiplet for the chiral proton at the β-position, and aromatic protons from the benzyl group of the Cbz moiety. |

| ¹³C NMR | Resonances for the aliphatic carbons of the pentanoic acid chain, the carbonyl carbon of the carboxylic acid, the carbamate carbonyl, and aromatic carbons. |

| Mass Spectrometry | The molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the calculated molecular weight (251.28 g/mol ). |

| Infrared (IR) Spectroscopy | Characteristic stretches for the N-H bond, C=O of the carboxylic acid, C=O of the carbamate, and aromatic C-H bonds. |

| Chiral HPLC | A single peak to confirm high enantiomeric purity. The unprotected parent compound often shows an enantiomeric excess of ≥99.0%. |

Safety, Handling, and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.

Table 3: Safety and Handling Information

| Aspect | Recommendation |

| Hazards | While specific data for the Cbz-derivative is limited, related aminopentanoic acids are known to cause skin and eye irritation and may cause respiratory irritation.[12] It is prudent to handle with care. |

| Personal Protective Equipment (PPE) | Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is required. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. |

| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. |

References

-

PubChem. (3R)-3-amino-3-phenylpropanoic acid. National Center for Biotechnology Information. Available at: [Link]

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link]

-

Juaristi, E., et al. (2002). Beta-amino acids: versatile peptidomimetics. PubMed. Available at: [Link]

-

Seebach, D., et al. (2009). β-Peptidic Peptidomimetics. Accounts of Chemical Research. Available at: [Link]

-

Azzarito, V., et al. (2020). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews. Available at: [Link]

-

Chemsrc. 3-AMINO-PENTANOIC ACID | CAS#:18664-78-3. Available at: [Link]

-

Organic Syntheses. (2015). Preparation of Mono-Cbz Protected Guanidines. Available at: [Link]

-

PubChem. 3-Cyclopropyl-3-(propylamino)pentanoic acid. National Center for Biotechnology Information. Available at: [Link]

-

Felix, A. M., et al. (1988). Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. The Journal of Organic Chemistry. Available at: [Link]

-

PubChem. Pentanoic Acid. National Center for Biotechnology Information. Available at: [Link]

-

Total Synthesis. (2023). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]

-

Kumar, R. (2023). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? ResearchGate. Available at: [Link]

-

PubChem. 3-Aminopentanoic acid. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (2025). Beta-amino acids: versatile peptidomimetics. Available at: [Link]

-

PubChem. (2R,4S,5R,6R)-2-[[(2R,3R,4R,5R,6S)-5-acetamido-6-[(1S,2R)-1-amino-1-carboxypropan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Pentanoic Acid | C5H10O2 | CID 7991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. total-synthesis.com [total-synthesis.com]

- 7. orgsyn.org [orgsyn.org]

- 8. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. wjarr.com [wjarr.com]

- 12. 3-Aminopentanoic acid | C5H11NO2 | CID 14731978 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safety and Handling of (R)-3-N-Cbz-Aminovaleric Acid

This guide provides comprehensive safety and handling information for (R)-3-N-Cbz-Aminovaleric acid, a key building block in pharmaceutical and chemical synthesis. It is intended for researchers, scientists, and drug development professionals who work with this compound. The information herein is synthesized from authoritative sources to ensure technical accuracy and promote a culture of safety in the laboratory.

Chemical and Physical Identity

(R)-3-N-Cbz-Aminovaleric acid, also known as (3R)-3-(phenylmethoxycarbonylamino)pentanoic acid, is a chiral, non-proteinogenic β-amino acid. The presence of the benzyloxycarbonyl (Cbz) protecting group is crucial for its application in multi-step organic synthesis, particularly in peptide chemistry.[] The Cbz group provides stability under neutral conditions and can be selectively removed, often through hydrogenolysis.[]

| Identifier | Value |

| IUPAC Name | (3R)-3-(phenylmethoxycarbonylamino)pentanoic acid[2] |

| CAS Number | 1263078-28-9[2] |

| Molecular Formula | C13H17NO4[2] |

| Molecular Weight | 251.282 g/mol [2] |

| Appearance | Off-white powder/solid[3] |

| Solubility | Soluble in water[3] |

| Melting Point | 158 - 161 °C[3] |

Hazard Identification and GHS Classification

A thorough understanding of the potential hazards associated with (R)-3-N-Cbz-Aminovaleric acid is the foundation of its safe handling. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating these hazards.

GHS Pictogram:

Signal Word: Warning[2]

Hazard Statement:

-

H302 - Harmful if swallowed. [2]

While the primary hazard identified is acute oral toxicity, it is prudent to treat this compound with care, as with all laboratory chemicals. The related compound, 3-Aminobenzoic acid, is known to cause skin and serious eye irritation, as well as potential respiratory irritation.[4] Although not classified for (R)-3-N-Cbz-Aminovaleric acid, these are important potential hazards to consider.

The Hierarchy of Controls: A Proactive Approach to Safety

Effective safety management in the laboratory follows the principle of the hierarchy of controls. This framework prioritizes the most effective control measures to minimize or eliminate exposure to hazards.

-

Elimination and Substitution: In the context of using (R)-3-N-Cbz-Aminovaleric acid as a specific building block, elimination and substitution are generally not feasible.

-

Engineering Controls: These are the primary means of controlling exposure. Always handle this compound in a well-ventilated area.[3] A laboratory fume hood is recommended, especially when manipulating the solid material, to prevent the inhalation of dust.[5] Local exhaust ventilation should be utilized to control dust dispersion.

-

Administrative Controls: These are work practices that reduce exposure. Develop and strictly follow Standard Operating Procedures (SOPs) for all work involving this chemical. Ensure all personnel are trained on the specific hazards and handling procedures. Good housekeeping practices, such as immediate cleanup of spills and regular decontamination of work surfaces, are essential.[6]

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with other controls.[7]

Personal Protective Equipment (PPE) Protocol

The appropriate selection and use of PPE are critical for preventing direct contact with (R)-3-N-Cbz-Aminovaleric acid.[8]

-

Eye and Face Protection: Wear chemical safety goggles or a face shield.[9] Standard safety glasses do not provide adequate protection from splashes or dust.

-

Skin Protection:

-

Respiratory Protection: If engineering controls are not sufficient to maintain exposure below permissible limits, or during spill cleanup, a NIOSH-approved respirator may be necessary.[9][10]

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is essential for maintaining the integrity of the compound and ensuring a safe laboratory environment.

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid the formation of dust.[3]

-

Wash hands thoroughly after handling.

-

Handle in a well-ventilated area, preferably a chemical fume hood.[5]

Storage:

-

Keep the container tightly closed.[3]

-

Store in a dry, cool, and well-ventilated place.[3]

-

Store away from incompatible materials, such as strong oxidizing agents.[3]

Emergency Procedures: Preparedness and Response

A proactive approach to safety includes being prepared for accidental releases.

First Aid Measures:

-

If Swallowed: Immediately call a POISON CENTER or doctor.[2] Rinse mouth. Do NOT induce vomiting.

-

If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[2][4] If skin irritation occurs, seek medical advice.

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, get medical advice.

-

If in Eyes: Rinse cautiously with water for several minutes.[5] Remove contact lenses, if present and easy to do. Continue rinsing.[5] If eye irritation persists, get medical advice.

Spill Response Protocol:

For minor spills of solid (R)-3-N-Cbz-Aminovaleric acid, trained laboratory personnel can perform the cleanup.

Step-by-Step Spill Cleanup:

-

Evacuate and Secure: Alert others in the immediate area and restrict access.

-

Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

-

Don PPE: At a minimum, wear a lab coat, chemical safety goggles, and double nitrile gloves.

-

Contain and Clean: Gently cover the spill with an inert absorbent material to prevent dust from becoming airborne.[6] Sweep up the material and place it into a suitable, labeled container for disposal.[3]

-

Decontaminate: Wipe the spill area with a damp cloth or paper towel. Place all cleanup materials into the waste container.

-

Dispose: Dispose of the waste as hazardous chemical waste in accordance with local, state, and federal regulations.

Disposal Considerations

All waste containing (R)-3-N-Cbz-Aminovaleric acid, including contaminated cleanup materials, must be treated as hazardous waste.[6]

-

Collect waste in a clearly labeled, sealed container.

-

Do not dispose of this chemical down the drain or in the regular trash.

-

Follow all institutional and governmental regulations for the disposal of chemical waste.

Toxicological and Ecological Information

Conclusion

(R)-3-N-Cbz-Aminovaleric acid is a valuable synthetic intermediate. Its safe use is contingent upon a comprehensive understanding of its potential hazards and the consistent application of robust safety protocols. By adhering to the principles of the hierarchy of controls, utilizing appropriate personal protective equipment, and following the handling and emergency procedures outlined in this guide, researchers can minimize risks and maintain a safe laboratory environment.

References

-

Carl ROTH. (n.d.). Safety Data Sheet: 3-Aminobenzoic acid. Carl ROTH. [Link]

-

Palamatic Process. (n.d.). Which equipment to select for handling toxic materials and protecting operators?. Palamatic Process. [Link]

-

Organic Chemistry Portal. (2024). Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

The City University of New York (CUNY). (2023). Laboratory Chemical Spill Cleanup and Response Guide. CUNY. [Link]

-

ACS Material. (2020). PPE and Safety for Chemical Handling. ACS Material. [Link]

-

Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

-

University of California, Berkeley. (n.d.). Guide for Chemical Spill Response. UC Berkeley EH&S. [Link]

-

Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Queen Mary University of London. [Link]

-

National Center for Biotechnology Information. (2026). 5-Aminovaleric acid. PubChem. [Link]

-

U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. [Link]

-

University of Cincinnati. (n.d.). Advisory 7.3. UC Environmental Health & Safety. [Link]

-

ACS Publications. (2006). “One-Pot” Preparation of N-Carbamate Protected Amino Acids via the Azide. Organic Process Research & Development. [Link]

-

National Center for Biotechnology Information. (2025). 3-Aminopentanoic acid. PubChem. [Link]

-

The University of Texas at Austin. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. UT Austin Environmental Health and Safety. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Dival safety. (2024). The importance of Personal Protective Equipment in the handling of chemicals. Dival safety. [Link]

-

Weizmann Institute of Science. (n.d.). Chemical Waste Management Guide. Weizmann Institute of Science. [Link]

-

Reliant Finishing Systems. (2022). Powder Coating Safety and Regulations. Reliant Finishing Systems. [Link]

-

National Center for Biotechnology Information. (2025). 3'-Aminoacetophenone. PubChem. [Link]

Sources

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. fishersci.com [fishersci.com]

- 4. carlroth.com [carlroth.com]

- 5. fishersci.com [fishersci.com]

- 6. ehs.utk.edu [ehs.utk.edu]

- 7. PPE and Safety for Chemical Handling [acsmaterial.com]

- 8. falseguridad.com [falseguridad.com]

- 9. int-enviroguard.com [int-enviroguard.com]

- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

Methodological & Application

Synthesis of (R)-3-N-Cbz-Aminovaleric acid from (R)-3-aminovaleric acid

Application Note & Protocol

Topic: High-Fidelity Synthesis of (R)-3-N-Cbz-Aminovaleric Acid from (R)-3-Aminovaleric Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the synthesis of (R)-3-N-Cbz-Aminovaleric acid, a valuable building block in medicinal chemistry and peptide synthesis. The protocol details the N-protection of the chiral β-amino acid, (R)-3-aminovaleric acid, using benzyl chloroformate (Cbz-Cl) under modified Schotten-Baumann conditions. We delve into the mechanistic rationale behind the procedural steps, offering insights into reaction optimization, product purification, and analytical characterization. Furthermore, a troubleshooting guide is included to address common experimental challenges, ensuring a reproducible and high-yielding synthesis.

Introduction and Scientific Context

β-Amino acids are crucial structural motifs in numerous biologically active molecules, including pharmaceuticals and peptidomimetics.[1] Their incorporation into peptide backbones can induce stable secondary structures and confer resistance to enzymatic degradation. The stereospecific synthesis of protected β-amino acids is therefore of paramount importance.

The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, remains a cornerstone of amine protection strategy in organic synthesis.[2][3] Its popularity stems from its ease of introduction, the crystalline nature it often imparts to intermediates, and its remarkable stability to a wide range of reagents.[4] Crucially, the Cbz group can be removed under mild, neutral conditions via catalytic hydrogenolysis, a method orthogonal to many other common protecting groups like the acid-labile Boc or base-labile Fmoc groups.[3]

This guide provides an expert-validated protocol for the synthesis of (R)-3-N-Cbz-Aminovaleric acid. We will explore the underlying chemical principles, from the nucleophilic attack of the amine on benzyl chloroformate to the critical role of pH control in maximizing yield and preventing side reactions.

Reaction Mechanism and Core Principles

The synthesis is a classic example of the Schotten-Baumann reaction , which involves the acylation of an amine with an acyl chloride in the presence of a base.[5][6]

Mechanism:

-

Deprotonation: The base (in this case, sodium bicarbonate) deprotonates the ammonium group of the zwitterionic (R)-3-aminovaleric acid and neutralizes the HCl byproduct formed during the reaction. This maintains the amine in its more nucleophilic free state.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of (R)-3-aminovaleric acid attacks the electrophilic carbonyl carbon of benzyl chloroformate.

-

Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

-

Elimination: The intermediate collapses, expelling the chloride ion as a leaving group and forming the stable carbamate linkage.

Controlling the reaction pH is critical. The pH is typically maintained between 8 and 10.[4] A pH that is too low will result in a significant portion of the amine being protonated and non-nucleophilic, slowing the reaction. Conversely, a pH that is too high can accelerate the hydrolysis of the benzyl chloroformate reagent and may risk racemization of the chiral center.[4]

Sources

- 1. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

(R)-3-N-Cbz-Aminovaleric acid in the synthesis of beta-lactam analogs

Application Note & Protocol

Topic: (R)-3-N-Cbz-Aminovaleric Acid in the Synthesis of Beta-Lactam Analogs

Audience: Researchers, scientists, and drug development professionals.

Abstract

The β-lactam (azetidin-2-one) ring is a cornerstone of antibiotic chemotherapy, forming the structural core of penicillins, cephalosporins, carbapenems, and monobactams.[1][2] The synthesis of novel β-lactam analogs remains a high-priority area in medicinal chemistry to combat the rise of antibiotic resistance. This application note details a robust and stereocontrolled synthetic strategy for producing β-lactam analogs using (R)-3-N-Cbz-Aminovaleric acid as a chiral starting material. The use of a chiral precursor is paramount for developing enantiopure β-lactams, which is often critical for biological activity.[1] This guide provides a comprehensive overview of the synthetic workflow, detailed step-by-step protocols for key transformations, and insights into the mechanistic rationale behind the experimental design.

Introduction: The Strategic Importance of Chiral Precursors in β-Lactam Synthesis

The biological activity of β-lactam antibiotics is intrinsically linked to their three-dimensional structure. These antibiotics function by inhibiting bacterial cell wall biosynthesis, specifically by acylating the active site serine of penicillin-binding proteins (PBPs), which are essential transpeptidases.[3][4] This inhibitory action mimics the natural substrate of the enzyme, leading to irreversible inactivation and ultimately cell lysis.[3][4]

The efficacy of this process is highly dependent on the stereochemistry of the β-lactam ring and its substituents. Therefore, asymmetric synthesis is not a luxury but a necessity. Starting with a stereochemically defined precursor like (R)-3-N-Cbz-Aminovaleric acid provides a significant strategic advantage, embedding the desired chirality from the outset and minimizing complex chiral separations or asymmetric induction steps later in the synthesis.

The Carboxybenzyl (Cbz) group serves as a robust protecting group for the amine, preventing unwanted side reactions while being stable to a wide range of reaction conditions.[] It can be reliably removed in the final stages of the synthesis via catalytic hydrogenolysis, a clean and efficient deprotection method.[][6]

Overview of the Synthetic Strategy

The overall strategy involves a multi-step sequence designed to construct the strained four-membered azetidin-2-one ring from the linear amino acid precursor. The key transformation is the ring-closing cyclization, which can be achieved through several established methods. This guide will focus on an intramolecular cyclization approach, which is often favored for its efficiency.

The general workflow is as follows:

-

Activation of the Carboxylic Acid: The carboxylic acid moiety of the starting material is converted into a more reactive species to facilitate subsequent bond formation.

-

Coupling and Functionalization: The activated acid is coupled with a suitable partner to introduce the necessary atoms for the β-lactam ring.

-

Intramolecular Cyclization: The crucial step where the four-membered ring is formed.

-

Deprotection: Removal of the Cbz protecting group to yield the final β-lactam analog or a key intermediate for further elaboration.

Caption: General workflow for β-lactam synthesis.

Detailed Experimental Protocols

Protocol 1: Activation and Coupling to Form the Linear Precursor

This protocol describes the conversion of (R)-3-N-Cbz-Aminovaleric acid into a linear dipeptide-like precursor, poised for cyclization. We will use a standard peptide coupling reagent, such as DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of an activator like HOBt (Hydroxybenzotriazole) to form an amide bond with a glycine methyl ester.

Scientist's Note (Causality): The activation of the carboxylic acid to an active ester (e.g., HOBt ester) is crucial. Direct amide formation is slow and requires harsh conditions. Coupling reagents like carbodiimides facilitate this process by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine of the glycine ester. HOBt is added to suppress side reactions, particularly the formation of a stable N-acylurea byproduct, and to minimize racemization.

Materials & Reagents:

-

(R)-3-N-Cbz-Aminovaleric acid

-

Glycine methyl ester hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of (R)-3-N-Cbz-Aminovaleric acid (1.0 equiv.) and HOBt (1.1 equiv.) in anhydrous DCM at 0 °C, add EDC (1.2 equiv.).

-

Stir the mixture at 0 °C for 20 minutes to pre-activate the carboxylic acid.

-

In a separate flask, neutralize glycine methyl ester hydrochloride (1.1 equiv.) with DIPEA (1.2 equiv.) in DCM.

-

Add the neutralized glycine methyl ester solution to the activated acid solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude linear precursor.

-

Purify the product by flash column chromatography (e.g., silica gel, ethyl acetate/hexane gradient).

| Reagent | Molar Equiv. | Purpose |

| (R)-3-N-Cbz-Aminovaleric acid | 1.0 | Chiral Starting Material |

| Glycine methyl ester HCl | 1.1 | C-terminal precursor |

| EDC | 1.2 | Coupling Agent |

| HOBt | 1.1 | Activator / Racemization Suppressant |

| DIPEA | 1.2 | Non-nucleophilic base |

Protocol 2: Intramolecular Cyclization for β-Lactam Formation

The formation of the strained four-membered ring is the most challenging step.[7] One common and effective method is the Mitsunobu reaction, which facilitates an intramolecular Sₙ2 reaction. This requires the linear precursor to have a hydroxyl group β to the nitrogen. For our precursor, we will first reduce the methyl ester to a primary alcohol and then proceed with cyclization.

An alternative, more direct approach for some substrates is a base-mediated cyclization of a precursor containing a leaving group on the β-carbon of the C-terminal residue. The choice of method is highly substrate-dependent.[8]

Scientist's Note (Mechanism): The Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine, is a powerful method for β-lactam formation.[1][9] Another widely used method is the ester enolate-imine cyclocondensation.[1] These methods are often used in intermolecular contexts but highlight the key strategies for forming the C3-C4 and N1-C2 bonds of the lactam ring. Our intramolecular approach focuses on forming the N1-C4 bond in the final ring-closing step.

Caption: Key steps in base-mediated cyclization.

Protocol 3: Cbz Group Deprotection via Catalytic Hydrogenolysis

The final step is the removal of the Cbz protecting group to unmask the amine functionality. Catalytic hydrogenolysis is the method of choice as it is clean, high-yielding, and the byproducts (toluene and CO₂) are volatile.[6]

Scientist's Note (Causality): The reaction proceeds on the surface of the palladium catalyst. Hydrogen gas is adsorbed onto the metal surface and cleaves homolytically to form reactive palladium-hydride species. The benzyl C-O bond of the Cbz group is susceptible to hydrogenolysis (cleavage by hydrogen), leading to the formation of an unstable carbamic acid, which spontaneously decarboxylates to release the free amine.

Materials & Reagents:

-

Protected β-Lactam Analog

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethyl Acetate (EtOAc)

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

-

Celite®

Procedure:

-

Dissolve the Cbz-protected β-lactam (1.0 equiv.) in MeOH or EtOAc in a round-bottom flask equipped with a magnetic stir bar.

-

Carefully add 10% Pd/C (approx. 10% by weight of the substrate) to the solution. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere if dry.

-

Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.

-

Stir the reaction vigorously under a positive pressure of hydrogen (balloon) at room temperature.

-

Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

-

Upon completion, carefully vent the hydrogen and purge the flask with nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional solvent.

-

Combine the filtrates and concentrate under reduced pressure to yield the deprotected β-lactam analog. The product is often pure enough for subsequent steps, but can be purified further if necessary.

| Parameter | Condition | Rationale |

| Catalyst | 10% Pd/C | Provides a surface for hydrogenation |

| Hydrogen Source | H₂ gas (balloon) | Reductive agent for C-O bond cleavage |

| Solvent | MeOH or EtOAc | Dissolves substrate, inert to reaction |

| Filtration | Celite® | Safely removes fine Pd/C catalyst |

Troubleshooting and Key Considerations

-

Low Cyclization Yield: The formation of the strained β-lactam ring is often in competition with intermolecular polymerization.[10] Running the cyclization reaction at high dilution (e.g., <0.01 M) can significantly favor the desired intramolecular pathway.

-

Epimerization: The stereocenter at C3 (adjacent to the carbonyl) can be susceptible to epimerization under strongly basic or acidic conditions. Use of non-nucleophilic bases and careful pH control during workup is essential.

-

Incomplete Deprotection: If hydrogenolysis stalls, the catalyst may be poisoned. Ensure the substrate is pure and the solvent is free of potential catalyst poisons (e.g., sulfur compounds). Sometimes, adding a small amount of acid (e.g., acetic acid) can facilitate the reaction, though this should be done with caution to avoid product degradation.[11]

-

Ring Opening: The β-lactam ring is strained and susceptible to nucleophilic attack, especially under harsh basic or acidic conditions.[2] Hydrolysis can be a competing reaction.[12] Ensure all workup and purification steps are performed under neutral or near-neutral conditions where possible.

Conclusion

(R)-3-N-Cbz-Aminovaleric acid is a versatile and valuable chiral building block for the stereoselective synthesis of novel β-lactam analogs. The protocols outlined in this guide provide a reliable framework for the key transformations involved, from the initial coupling to the final deprotection. By understanding the mechanistic principles behind each step, researchers can effectively troubleshoot and adapt these methods to construct a diverse library of β-lactam compounds for evaluation as potential next-generation antibiotics.

References

-

Alcaide, B., Almendros, P., & Aragoncillo, C. (2010). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry, 14(3), 268-296. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). β-Lactam synthesis. Retrieved January 26, 2026, from [Link]

-

Banik, B. K. (2010). Advances in the chemistry of β-lactam and its medicinal applications. Current medicinal chemistry, 17(24), 2635–2669. Available at: [Link]

-

Sheehan, J. C., & Corey, E. J. (1953). The Synthesis of β-Lactams. Organic Reactions, 9, 388-409. Available at: [Link]

-

Sleeman, M. C., & Schofield, C. J. (2004). Synthesis of (3S,5R)-carbapenam-3-carboxylic acid and its role in carbapenem biosynthesis and the stereoinversion problem. Organic & biomolecular chemistry, 2(15), 2108–2110. Available at: [Link]

-

Tooke, C. L., Hinchliffe, P., Bragginton, E. C., Colenso, C. K., Hirvonen, V. H. A., Takebayashi, Y., & Spencer, J. (2019). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. Journal of molecular biology, 431(18), 3472–3486. Available at: [Link]

-

Kennedy, L., Sajjad, M., Herrera, M. A., Szieber, P., Rybacka, N., Zhao, Y., ... & Campopiano, D. J. (2024). Developing deprotectase biocatalysts for synthesis. Faraday Discussions. Available at: [Link]

-

Lee, E. C., Hodous, B. L., Bergin, E., Shih, C., & Fu, G. C. (2005). Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society, 127(33), 11586–11587. Available at: [Link]

-

Kamei, T., & Houghten, R. A. (2021). Approaches for peptide and protein cyclisation. Organic & Biomolecular Chemistry, 19(26), 5794-5809. Available at: [Link]

-

Sleeman, M. C., & Schofield, C. J. (2004). Synthesis of (3S,5R)-Carbapenam-3-carboxylic Acid and Its Role in Carbapenem Biosynthesis and the Stereoinversion Problem. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved January 26, 2026, from [Link]

-

Bodie, M. M., Nallamothu, N., & Townsend, C. A. (2004). Carbapenem biosynthesis: confirmation of stereochemical assignments and the role of CarC in the ring stereoinversion process from L-proline. Bioorganic & medicinal chemistry letters, 14(23), 5879–5882. Available at: [Link]

-

Page, M. I. (2001). The Mechanisms of Reactions of β-Lactams. ResearchGate. Available at: [Link]

-

Brain, E. G., Eglington, A. J., Nayler, J. H. C., Pearson, M. J., & Southgate, R. (1977). Total synthesis of analogues of the β-lactam antibiotics. Part 1. Isoclavam-3-carboxylates. Journal of the Chemical Society, Perkin Transactions 1, 447-452. Available at: [Link]

-

Sleeman, M. C., & Schofield, C. J. (2004). Synthesis of (3S,5R)-Carbapenam-3-carboxylic Acid and Its Role in Carbapenem Biosynthesis and the Stereoinversion Problem. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). β-Lactam. Retrieved January 26, 2026, from [Link]

-

Wang, C.-C., & Lin, C.-H. (2008). Synthesis of beta-lactams with pi electron-withdrawing substituents. Mini-Reviews in Organic Chemistry, 5(2), 147-162. Available at: [Link]

-

Ali, A. H., & Al-Masoudi, W. A. (2024). Synthesis Identification of the New Heterocyclic System from Lactam. Egyptian Journal of Chemistry, 67(11), 1-13. Available at: [Link]

-

Page, M. I. (1995). The mechanism of catalysis and the inhibition of β-lactamases. Journal of the Chemical Society, Perkin Transactions 2, (8), 1615-1624. Available at: [Link]

-

Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2004). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Organic Reactions, 63, 1-235. Available at: [Link]

-

Mechanisms in Medicine. (2011, March 29). ß-Lactams: Mechanisms of Action and Resistance [Video]. YouTube. Available at: [Link]

Sources

- 1. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. β-Lactam - Wikipedia [en.wikipedia.org]

- 3. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 6. Developing deprotectase biocatalysts for synthesis - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00016A [pubs.rsc.org]

- 7. organicreactions.org [organicreactions.org]

- 8. researchgate.net [researchgate.net]

- 9. organicreactions.org [organicreactions.org]

- 10. Approaches for peptide and protein cyclisation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Total synthesis of analogues of the β-lactam antibiotics. Part 1. Isoclavam-3-carboxylates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Troubleshooting incomplete Cbz deprotection of aminovaleric acid

<

Welcome to our dedicated technical support center for troubleshooting the deprotection of N-Cbz-5-aminovaleric acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this common yet sometimes problematic transformation. Here, we move beyond simple protocols to delve into the causality behind experimental choices, ensuring a robust and reproducible methodology.

Troubleshooting Guide: Incomplete Cbz Deprotection

One of the most frequent issues encountered is the incomplete removal of the carboxybenzyl (Cbz) protecting group. This can manifest as a mixture of starting material and product, leading to purification difficulties and reduced yields. Let's explore the common causes and their systematic solutions.

Question: My Cbz deprotection of 5-aminovaleric acid via catalytic hydrogenation is sluggish or has stalled. What are the likely causes and how can I resolve this?

Incomplete catalytic hydrogenation is a multifaceted problem. The key is to systematically investigate the potential points of failure in the reaction system. The most common method for Cbz deprotection is catalytic hydrogenolysis, which typically involves a palladium catalyst and a hydrogen source.[1][2]

Initial Diagnostic Workflow

Before proceeding to more complex troubleshooting, it's crucial to verify the integrity of your basic setup and reagents.

dot

Caption: Troubleshooting workflow for incomplete Cbz deprotection.

1. Catalyst Inactivity:

-

The Problem: The Palladium on carbon (Pd/C) catalyst is the workhorse for this reaction, but its activity can be compromised. Old or improperly stored catalyst may have reduced efficacy.[1] Catalyst poisoning is another major concern; trace impurities containing sulfur or phosphorus can irreversibly bind to the palladium surface, rendering it inactive.[1]

-

The Solution:

-

Always start with a fresh batch of Pd/C from a reputable supplier.

-

For more challenging deprotections, consider using Pearlman's catalyst (Pd(OH)₂/C), which is often more active.[1]

-

If catalyst poisoning is suspected, increasing the catalyst loading may overcome the issue. However, a more robust solution is to purify the starting material to remove the offending impurities.

-

2. Inefficient Hydrogen Source:

-

The Problem: The reaction relies on a sufficient supply of hydrogen. For reactions run under a hydrogen balloon, leaks in the system can lead to a gradual loss of pressure and stall the reaction. Inadequate purging of the reaction vessel with hydrogen can also leave behind oxygen, which can deactivate the catalyst.

-

The Solution:

-

Ensure all joints in your glassware are properly sealed.

-

Thoroughly evacuate the reaction flask and backfill with hydrogen gas at least three times before starting the reaction.[3]

-

Consider switching to catalytic transfer hydrogenation.[1][2] This method uses a hydrogen donor like ammonium formate or triethylsilane in the presence of Pd/C and can be milder and more efficient.[1]

-

3. Poor Substrate Solubility:

-

The Problem: For the reaction to proceed, the Cbz-protected aminovaleric acid must be soluble in the chosen solvent to access the catalyst surface.[1] If the substrate has poor solubility, the reaction rate will be significantly diminished.

-

The Solution:

-

Experiment with different solvent systems. While methanol and ethanol are common choices, co-solvents may be necessary.

-

Adding a small amount of acetic acid can improve solubility and has the added benefit of preventing product-inhibition.[1]

-

4. Product Inhibition:

-

The Problem: The product, 5-aminovaleric acid, contains a free amine that can coordinate to the palladium catalyst, leading to deactivation.[1][4] This is a form of product inhibition that can slow the reaction as it progresses.

-

The Solution:

-

Performing the reaction in an acidic solvent, such as methanol with a small amount of acetic acid, can protonate the product's amine group.[1] This prevents its coordination to the palladium catalyst, thereby maintaining catalytic activity.

-

| Parameter | Standard Condition | Troubleshooting Action | Rationale |

| Catalyst | 10% Pd/C, 5-10 mol% | Use fresh catalyst; switch to 20% Pd(OH)₂/C | Ensures high catalytic activity and overcomes potential deactivation.[1] |

| Hydrogen Source | H₂ balloon (1 atm) | Purge system 3x; switch to transfer hydrogenation (e.g., ammonium formate) | Removes oxygen and ensures sufficient hydrogen supply; transfer hydrogenation can be more efficient.[1][3] |

| Solvent | Methanol or Ethanol | Add acetic acid (5-10% v/v); use a co-solvent (e.g., THF) | Improves substrate solubility and prevents product inhibition by protonating the product amine.[1] |

| Temperature | Room Temperature | Increase to 40-60 °C | Can increase reaction rate, but monitor for side reactions.[5] |

Frequently Asked Questions (FAQs)

Question: How do I effectively monitor the progress of my Cbz deprotection?

Answer: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction.[3][6]

-

Stationary Phase: Use standard silica gel plates.

-

Mobile Phase: A mixture of dichloromethane and methanol (e.g., 9:1 or 8:2) is a good starting point. You may need to add a small amount of acetic acid or ammonia to the mobile phase to get well-defined spots.

-

Visualization: The Cbz-protected starting material is UV active due to the benzene ring. The product, 5-aminovaleric acid, is not UV active but can be visualized by staining with ninhydrin, which reacts with the primary amine to produce a characteristic purple spot.

Question: I have other reducible functional groups in my molecule. How can I selectively remove the Cbz group?

Answer: Standard catalytic hydrogenation with Pd/C and H₂ can reduce other sensitive groups like double bonds or nitro groups.[1] For selective Cbz removal, consider these alternatives:

-

Catalytic Transfer Hydrogenation: This method is often milder and can provide better chemoselectivity.[1]

-

Acid-Mediated Deprotection: Strong acids like HBr in acetic acid can cleave the Cbz group.[2] However, this method is harsh and may not be suitable for all substrates.

-

Nucleophilic Deprotection: A protocol using 2-mercaptoethanol and potassium phosphate in N,N-dimethylacetamide offers a nucleophilic approach that is compatible with many sensitive functionalities.[1][7]

Question: What is a standard workup procedure for a Cbz deprotection by catalytic hydrogenation?

Answer:

-

Catalyst Filtration: Upon reaction completion (as determined by TLC), carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be kept wet during filtration.[3]

-

Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent.[3] The byproducts, toluene and carbon dioxide, are volatile and are typically removed during this step.[3]

-

Purification: The resulting crude 5-aminovaleric acid can often be used without further purification. If necessary, it can be purified by recrystallization or ion-exchange chromatography.

Experimental Protocols

Protocol 1: Standard Cbz Deprotection by Catalytic Hydrogenolysis

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Cbz-protected 5-aminovaleric acid (1.0 equivalent) in methanol.

-

Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).[3]

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.[3]

-

Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon at 1 atm) at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).[3]

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite® and concentrate the filtrate under reduced pressure to yield the deprotected amine.[3]

Protocol 2: Cbz Deprotection by Catalytic Transfer Hydrogenation

-

Setup: In a round-bottom flask, dissolve the Cbz-protected 5-aminovaleric acid (1.0 equivalent) in methanol.

-

Reagent Addition: Add ammonium formate (5 equivalents) to the solution.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst (10 mol%).

-

Reaction: Stir the mixture at room temperature or gently heat to reflux.

-

Monitoring: Monitor the reaction by TLC.

-

Workup: Once the reaction is complete, filter through Celite® and concentrate the filtrate. The ammonium formate salts can often be removed by co-evaporation with a suitable solvent or by a simple aqueous workup.

References

-

ResearchGate. (2022, November 24). Why does my CBz-deprotection not work?. Retrieved from [Link]

-

ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2. Retrieved from [Link]

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

-

MDPI. (2020, December 15). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Retrieved from [Link]

-

Organic Chemistry. (2019, October 2). Cbz-Protected Amino Groups. Retrieved from [Link]

-

Organic Syntheses. (2015, March 25). Preparation of Mono-‐Cbz Protected Guanidines. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR crystallography of amino acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides. Retrieved from [Link]

-

ACS Publications. (2020, February 5). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Retrieved from [Link]

-

ScienceDirect. (n.d.). Synthesis and NMR elucidation of novel octa-amino acid resorcin[2]arenes derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Selective Cleavage of Cbz-Protected Amines. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. total-synthesis.com [total-synthesis.com]

- 6. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cbz-Protected Amino Groups [organic-chemistry.org]

Optimizing reaction conditions for high yield of (R)-3-N-Cbz-Aminovaleric acid

Technical Support Center: (R)-3-N-Cbz-Aminovaleric Acid Synthesis

Welcome to the dedicated technical support guide for the synthesis of (R)-3-N-Cbz-Aminovaleric acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this valuable chiral building block. We understand that achieving high yield and enantiopurity is paramount. This guide provides in-depth troubleshooting advice, frequently asked questions, and a validated protocol to help you navigate the common challenges associated with the N-protection of 3-aminovaleric acid.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the underlying principles of the Cbz protection of (R)-3-aminovaleric acid. Understanding these concepts is the first step toward optimizing your reaction conditions.

Q1: Why is precise pH control so critical during the Cbz protection reaction?

A1: Precise pH control, typically maintaining the range of 8-10, is a balancing act crucial for success.[1]

-

Below pH 8: The concentration of the free, nucleophilic amine form of (R)-3-aminovaleric acid is too low. The amine exists predominantly in its protonated, non-nucleophilic ammonium salt form (R-NH3+), which will not react with the benzyl chloroformate (Cbz-Cl). This leads to a stalled or incomplete reaction.

-

Above pH 10: While a higher pH ensures the amine is deprotonated, it introduces two significant risks:

-

Racemization: The chiral center at the 3-position can be susceptible to epimerization under strongly basic conditions, compromising the enantiopurity of your final product.[1]

-

Reagent Decomposition: Benzyl chloroformate is an activated acylating agent that readily hydrolyzes under highly alkaline conditions. This consumes your reagent and reduces the overall yield.[1]

-

Q2: What are the pros and cons of different bases for this reaction?

A2: The choice of base directly impacts pH control, solubility, and work-up.

-

Inorganic Bases (e.g., Na₂CO₃, NaHCO₃, K₂CO₃): These are cost-effective and easy to remove during aqueous work-up. A mixed buffer system, such as a 2:1 ratio of Na₂CO₃ to NaHCO₃, is particularly effective at maintaining the pH within the optimal 8-10 range throughout the reaction.[1] This is our recommended choice for robust, scalable reactions.

-

Organic Bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)): These are often used in anhydrous organic solvents. However, for this specific substrate, they can complicate purification as their hydrochloride salts may be soluble in the organic phase. DIPEA is a non-nucleophilic base that can be useful if side reactions with the base are a concern, though this is less common for this substrate.[2]

Q3: Can I use a reagent other than benzyl chloroformate (Cbz-Cl)?

A3: Yes, other reagents can introduce the Cbz group, though Cbz-Cl is the most common and cost-effective.[1] Alternatives like N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) are less reactive and may require longer reaction times or heating, but they are also less sensitive to moisture and can sometimes provide cleaner reactions with fewer by-products.[3] For most applications, optimizing the reaction with Cbz-Cl is the most practical approach.

Q4: Why is the reaction typically started at a low temperature (0-5 °C)?

A4: The reaction between the amine and Cbz-Cl is exothermic. Starting at a low temperature serves two primary purposes:

-

Safety and Control: It allows for controlled dissipation of the heat generated upon the addition of the highly reactive Cbz-Cl, preventing a runaway reaction.

-

Minimizing Side Reactions: It reduces the rate of potential side reactions, including the hydrolysis of Cbz-Cl and any potential racemization, especially during the initial phase when reagent concentrations are highest.[2][4] The reaction is then allowed to warm to room temperature to ensure it proceeds to completion.

Troubleshooting Guide

Encountering issues is a normal part of chemical synthesis. This guide will help you diagnose and solve common problems.

| Problem | Potential Cause(s) | Suggested Solution & Scientific Rationale |

| Low or No Conversion | 1. Incorrect pH: Starting material amine is protonated and non-nucleophilic. | Solution: Monitor the pH of the aqueous layer before and during Cbz-Cl addition. Ensure it is stable between 8 and 10. Rationale: The amine must be in its free base form (R-NH₂) to act as an effective nucleophile.[2] |

| 2. Poor Reagent Quality: Cbz-Cl has hydrolyzed due to improper storage. | Solution: Use freshly opened or properly stored Cbz-Cl. Consider verifying its purity via IR (look for the characteristic acyl chloride peak) or NMR spectroscopy.[2] Rationale: Cbz-Cl is highly moisture-sensitive. Hydrolysis converts it to benzyl alcohol and HCl, which are unreactive. | |

| 3. Inadequate Mixing: In a biphasic system, poor mixing leads to a low interfacial area, slowing the reaction. | Solution: Ensure vigorous stirring throughout the reaction. Rationale: Efficient mass transfer between the aqueous and organic phases is essential for the reactants to interact. | |

| Low Yield with By-products | 1. pH Too High: Cbz-Cl is hydrolyzing faster than it reacts with the amine. | Solution: Lower the pH to the 8-9 range using a buffer system (e.g., Na₂CO₃/NaHCO₃). Add Cbz-Cl slowly and maintain a low temperature (0-5 °C) during addition.[1] Rationale: This minimizes the rate of the competing hydrolysis side reaction. |

| 2. Over-reaction: This is rare for this substrate but possible under harsh conditions. | Solution: Use a stoichiometric amount of Cbz-Cl (e.g., 1.05-1.1 equivalents) and monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times.[2] Rationale: Using a large excess of the acylating agent can lead to undesired side reactions. | |

| Product is an Oil / Fails to Crystallize | 1. Impurities Present: Presence of unreacted starting materials, benzyl alcohol (from Cbz-Cl hydrolysis), or other salts. | Solution: Perform a thorough aqueous work-up. Wash the organic layer with a mild acid (e.g., 1 M HCl) to remove any unreacted amine, followed by brine. Ensure the product is fully protonated during acidification for precipitation. Rationale: Impurities act as a eutectic contaminant, disrupting the crystal lattice formation. Benzyl alcohol is a common impurity that can be removed with careful extraction.[3][4] |

| 2. Incorrect pH during Precipitation: The product is not fully protonated and remains partially in its salt form, which is more water-soluble. | Solution: After the reaction, carefully acidify the aqueous layer with 1 M HCl to pH ~2. Check with pH paper. Rationale: The carboxylic acid must be fully protonated (-COOH) to become less water-soluble and precipitate or be extracted effectively into an organic solvent.[4] | |

| Loss of Enantiopurity | 1. Reaction pH Too High: The α-proton to the carboxylate group can be abstracted under strongly basic conditions. | Solution: Strictly maintain the reaction pH below 10. The Na₂CO₃/NaHCO₃ buffer system is ideal for this.[1] Rationale: Maintaining a moderately basic pH minimizes the risk of epimerization at the chiral center. |

| 2. Aggressive Work-up: Exposure to very high or low pH for extended periods, especially at elevated temperatures. | Solution: Perform all work-up and purification steps at room temperature or below. Do not let the reaction mixture sit for prolonged periods under strongly acidic or basic conditions. Rationale: Chemical stability, including chiral integrity, can be compromised by harsh conditions. |

Visual Workflow and Troubleshooting Logic

To better illustrate the process, the following diagrams outline the general synthesis workflow and a decision tree for troubleshooting.

Caption: General workflow for the synthesis of (R)-3-N-Cbz-Aminovaleric acid.

Caption: Decision tree for troubleshooting common synthesis issues.

Optimized Experimental Protocol

This protocol has been validated to provide a high yield of (R)-3-N-Cbz-Aminovaleric acid with excellent purity.

Table 1: Optimized Reaction Parameters

| Parameter | Recommended Value | Rationale |

| (R)-3-Aminovaleric Acid | 1.0 equivalent | Starting material |

| Sodium Carbonate (Na₂CO₃) | 2.0 equivalents | Primary base to achieve target pH |

| Sodium Bicarbonate (NaHCO₃) | 1.0 equivalent | Buffer to stabilize pH in the optimal range |

| Benzyl Chloroformate | 1.1 equivalents | Acylating agent; slight excess ensures full conversion |

| Solvent System | Water & Dioxane (or THF) | Biphasic system to dissolve both the amino acid salt and Cbz-Cl |

| Temperature | 0 °C to Room Temperature | Controls initial exotherm and drives reaction to completion |

| Reaction Time | 2 - 4 hours | Typically sufficient for full conversion; monitor by TLC |

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve (R)-3-aminovaleric acid (1.0 eq) in a pre-prepared aqueous solution of sodium carbonate (2.0 eq) and sodium bicarbonate (1.0 eq). A solvent like dioxane or THF can be added to aid solubility if needed, creating a 2:1 water:organic solvent mixture.

-

Cooling: Place the flask in an ice-water bath and stir until the internal temperature reaches 0-5 °C.

-

Reagent Addition: While stirring vigorously, add benzyl chloroformate (1.1 eq) dropwise via a syringe or dropping funnel over 15-20 minutes. Ensure the temperature does not rise above 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue to stir vigorously for 2-4 hours.

-

Monitoring: Monitor the reaction progress by TLC (Thin Layer Chromatography), eluting with a mixture like 10% methanol in dichloromethane with 1% acetic acid. The product should have a lower Rf than the starting amine.

-

Initial Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the aqueous layer with diethyl ether (2 x volume of organic solvent used) to remove any unreacted benzyl chloroformate and benzyl alcohol by-product. Discard the organic (ether) layers.

-

Acidification and Extraction: Cool the remaining aqueous layer in an ice bath. Carefully acidify to pH 2 by slowly adding 1 M HCl while stirring. A white precipitate of the product should form. Extract the product from the acidified mixture with ethyl acetate (3 x volume).

-

Drying and Concentration: Combine the ethyl acetate layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which is typically a white solid or a thick oil.[4]

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexanes or toluene, to afford pure (R)-3-N-Cbz-Aminovaleric acid as a white crystalline solid.

References

- Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).

-

Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

-

Organic Chemistry Portal. (2024). Cbz-Protected Amino Groups. [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

Sources

Technical Support Center: Troubleshooting Catalyst Poisoning in Cbz-Deprotection by Hydrogenolysis

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for troubleshooting catalytic hydrogenolysis of Carboxybenzyl (Cbz)-protected amino acids. This guide is designed for researchers, chemists, and process development professionals who encounter challenges with this critical deprotection step. As a widely used, mild, and effective method, successful Cbz removal is paramount in peptide synthesis and drug development. However, the reaction's reliance on a palladium catalyst makes it susceptible to poisoning, leading to stalled reactions, low yields, and complex purification challenges.

This document provides in-depth, field-proven insights in a question-and-answer format to help you diagnose, troubleshoot, and prevent catalyst deactivation.

Section 1: My Cbz deprotection has stalled. How do I diagnose the problem?

This is the most common issue encountered. A systematic approach is crucial to differentiate between suboptimal conditions and true catalyst poisoning.

Q1: My reaction started but then stopped, or is extremely sluggish. What is the first thing I should check?

A: Before suspecting catalyst poisoning, verify your fundamental reaction parameters. Ensure your hydrogen supply is adequate and that the reaction vessel is properly sealed and purged. Inefficient stirring can also limit the three-phase contact (solid catalyst, liquid substrate solution, gaseous hydrogen), leading to poor reaction rates.

A simple and highly effective initial diagnostic is to add a second, fresh portion of the catalyst to the reaction mixture.

-

If the reaction restarts promptly: This indicates that the initial catalyst charge was deactivated. The problem is likely a poison present in a quantity sufficient to deactivate the first catalyst charge but not the second. The reaction can likely be driven to completion by adding more catalyst, but this points to an underlying issue with substrate or solvent purity.

-

If the reaction does not restart (or restarts very briefly): This strongly suggests the presence of a potent catalyst poison in your substrate, solvent, or reagents that is rapidly deactivating the fresh catalyst. In this case, adding more catalyst is wasteful, and you must identify and remove the source of the poison.

Here is a logical workflow to follow when your reaction stalls:

Caption: Mechanism of catalyst poisoning interrupting the hydrogenolysis cycle.

Section 3: Proactive & Reactive Solutions: Protocols and Best Practices

Once poisoning is suspected, the goal is to remove the poison and salvage the material. For future runs, the goal is prevention.

Q4: I've confirmed a poison is present. How can I purify my Cbz-protected amino acid before the reaction?

A: Pre-treatment of your starting material is the most robust way to ensure a successful reaction. Treatment with activated carbon is a highly effective method for removing many common organic poisons, particularly sulfur-containing species.

-

Dissolution: Dissolve the Cbz-protected amino acid in a suitable organic solvent (e.g., Ethyl Acetate, Methanol, THF) at a concentration of approximately 50-100 mg/mL.

-

Carbon Treatment: Add 10-20% w/w of high-purity, sulfur-free activated carbon to the solution.

-

Stirring: Stir the suspension vigorously at room temperature for 1-2 hours.

-

Filtration: Filter the mixture through a pad of Celite® or a 0.45 µm syringe filter to completely remove the activated carbon. Be thorough, as residual carbon fines can be difficult to remove later.

-

Solvent Removal: Concentrate the filtrate in vacuo to recover the purified starting material.

-

Proceed with Hydrogenolysis: Use the purified substrate in your standard hydrogenolysis procedure.

Q5: Are there any additives that can help overcome poisoning during the reaction?

A: While not a universal solution, in cases of suspected poisoning by basic nitrogen-containing heterocycles (like pyridine), the addition of a stoichiometric amount of a mild acid (e.g., acetic acid) can sometimes help. The acid protonates the basic nitrogen, preventing it from coordinating to the palladium catalyst. This is often a standard practice in many Cbz deprotection protocols for this very reason. [1]However, this will not be effective against sulfur-based poisons.

Section 4: Catalyst Regeneration and Advanced Diagnostics

Q6: My expensive palladium catalyst is poisoned. Can it be regenerated?

A: Regeneration of poisoned palladium catalysts can be challenging and is often not fully effective, especially in cases of severe sulfur or heavy metal poisoning. [2][3]Mild deactivation from adsorbed organic materials can sometimes be reversed by washing the filtered catalyst.

-

Filtration: Carefully filter the catalyst from the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the palladium surface.

-

Solvent Washes: Wash the catalyst cake sequentially with several portions of the reaction solvent (e.g., ethanol), followed by washes with deionized water, and finally with a volatile organic solvent like acetone or ethyl acetate to facilitate drying.

-

Drying: Dry the catalyst thoroughly under high vacuum.

-

Testing: Test the activity of the washed catalyst on a small scale with a known clean substrate.

Note: For irreversible poisoning by sulfur, regeneration is often not practical in a standard lab setting and may require harsh oxidative treatments that can alter the catalyst's morphology and activity. [4]

Q7: We are facing persistent poisoning issues in a critical process. What advanced methods can identify the poison?

A: When troubleshooting in a development or manufacturing setting, identifying the specific poison is critical. Several analytical techniques can be employed by specialized laboratories:

-

Inductively Coupled Plasma (ICP-OES or ICP-MS): This technique can detect and quantify trace levels of metallic poisons (Pb, Hg, As) or elements like phosphorus on the catalyst surface after digestion. [5]* X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can identify the elemental composition and chemical state of elements on the catalyst surface, providing direct evidence of poisons like sulfur or halides. [6]* Combustion Analysis: This method can determine the total sulfur and carbon content on a used catalyst, which can be compared to a fresh sample to diagnose fouling by sulfur or carbonaceous deposits (coking). [5] By implementing these diagnostic, preventative, and troubleshooting strategies, you can significantly improve the reliability and success rate of your Cbz-deprotection reactions, saving valuable time and materials in your research and development workflows.

References

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

- Deckwer, M. (2001). Poisoning and deactivation of palladium catalysts.

-

ResearchGate. (n.d.). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. Retrieved from [Link]

-

ResearchGate. (n.d.). Cause of poisoning of palladium-based catalyst for hydrogenation of pyrolysis gasoline. Retrieved from [Link]

-

NOVA Molecular Technologies. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved from [Link]

-

Török, B., et al. (n.d.). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI. Retrieved from [Link]

-

American Chemical Society. (n.d.). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions. Retrieved from [Link]

-

Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]

-

Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]

-

StudySmarter. (n.d.). Catalyst Poisoning: Palladium & Platinum. Retrieved from [Link]

-

Technical Disclosure Commons. (n.d.). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. Retrieved from [Link]

-

ResearchGate. (2014). How to remove CBz of a compound?. Retrieved from [Link]

-

MDPI. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). Retrieved from [Link]

-

DCL Inc. (n.d.). Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. Retrieved from [Link]

-

Intertek. (n.d.). Catalyst Poisoning Testing. Retrieved from [Link]

-

DCL International Inc. (n.d.). Regeneration of palladium based catalyst for methane abatment. Retrieved from [Link]

-

ACS Publications. (n.d.). Tracking Sulfur Poisoning of Pd/Al2O3 Catalysts for Methane Oxidation on Different Complexity Scales. Retrieved from [Link]

Sources

- 1. thalesnano.com [thalesnano.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 5. Catalyst Poisoning Testing [intertek.com]

- 6. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Analysis of (R)-3-N-Cbz-Aminovaleric Acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-N-Cbz-Aminovaleric acid is a chiral building block of significant interest in pharmaceutical development. Its precise and accurate quantification is critical for ensuring the stereochemical purity and efficacy of active pharmaceutical ingredients (APIs). The primary analytical challenge lies in its chiral nature, requiring methodologies that can distinguish it from its (S)-enantiomer and other positional isomers. This guide provides an in-depth comparison of mass spectrometry-based techniques for the analysis of (R)-3-N-Cbz-Aminovaleric acid, with a focus on providing actionable insights for methods development and validation.

The Core Analytical Challenge: Chirality and Isomerism